molecular formula C8H5FN2 B13078497 4-Fluoro-2,6-naphthyridine

4-Fluoro-2,6-naphthyridine

Cat. No.: B13078497
M. Wt: 148.14 g/mol
InChI Key: NOZCSJKGTJBDEP-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom at the 4-position of the naphthyridine ring enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,6-naphthyridine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyridine with potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. This reaction leads to the substitution of chlorine atoms with fluorine, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium fluoride in DMSO.

Major Products Formed

    Oxidation: Formation of naphthyridine-2,6-dione.

    Reduction: Formation of 2,6-dihydro-4-fluoronaphthyridine.

    Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2,6-naphthyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the activity of bacterial enzymes or interfere with DNA replication. The fluorine atom enhances the compound’s ability to form strong interactions with its targets, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methyl-1,8-naphthyridine
  • 2-Phenyl-7-methyl-1,8-naphthyridine
  • 1,5-Naphthyridine derivatives

Uniqueness

4-Fluoro-2,6-naphthyridine is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

4-fluoro-2,6-naphthyridine

InChI

InChI=1S/C8H5FN2/c9-8-5-11-3-6-1-2-10-4-7(6)8/h1-5H

InChI Key

NOZCSJKGTJBDEP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(C=NC=C21)F

Origin of Product

United States

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